![molecular formula C16H17N3O2 B13722504 4-amino-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide](/img/structure/B13722504.png)
4-amino-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide is a compound belonging to the class of acylhydrazine derivatives. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-tuberculosis properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide typically involves the reaction of 4-aminobenzohydrazide with 4-hydroxypropiophenone in the presence of anhydrous ethanol and a few drops of concentrated acetic acid. The mixture is stirred at room temperature and then heated to 50°C for several hours. The solvent is evaporated to obtain the crude product, which is then purified by recrystallization from a mixture of ethanol and water .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imine group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of 4-amino-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazone.
Reduction: Formation of 4-amino-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-amino-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anti-tumor activities.
Mécanisme D'action
The mechanism of action of 4-amino-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific biological context and the type of activity being investigated .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-amino-N’-[(1E)-1-(4-fluorophenyl)propylidene]benzohydrazide: Similar structure but with a fluorine atom instead of a hydroxyl group.
4-amino-N’-[(1E)-1-(4-methoxyphenyl)propylidene]benzohydrazide: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
4-amino-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and specificity compared to its analogs .
Propriétés
Formule moléculaire |
C16H17N3O2 |
|---|---|
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
4-amino-N-[(E)-1-(4-hydroxyphenyl)propylideneamino]benzamide |
InChI |
InChI=1S/C16H17N3O2/c1-2-15(11-5-9-14(20)10-6-11)18-19-16(21)12-3-7-13(17)8-4-12/h3-10,20H,2,17H2,1H3,(H,19,21)/b18-15+ |
Clé InChI |
QUJNKHYSWDAWPF-OBGWFSINSA-N |
SMILES isomérique |
CC/C(=N\NC(=O)C1=CC=C(C=C1)N)/C2=CC=C(C=C2)O |
SMILES canonique |
CCC(=NNC(=O)C1=CC=C(C=C1)N)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


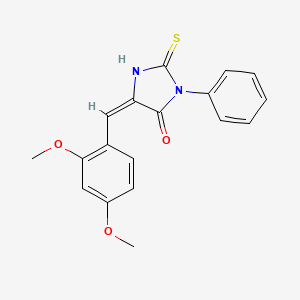
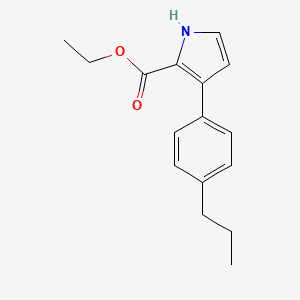

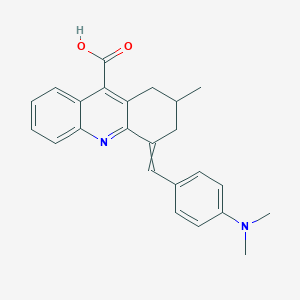

![4-[2-(Dimethylamino)ethoxy]-2-propoxyaniline](/img/structure/B13722461.png)
![(6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13722464.png)
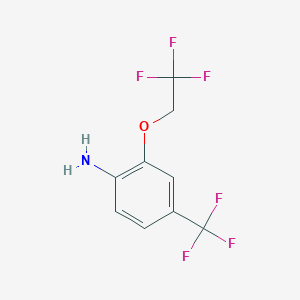
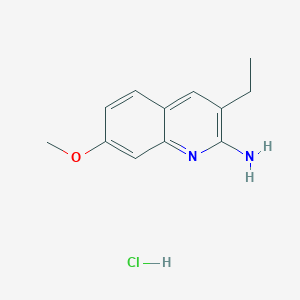
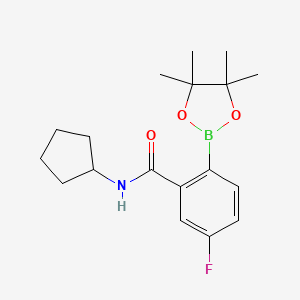


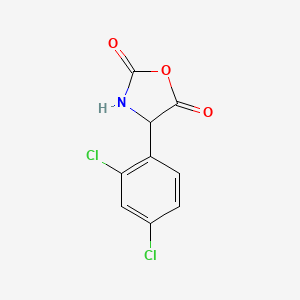
![1-{Methoxy[4-(nitrosomethylidene)-1,4-dihydropyridin-1-yl]methyl}-4-(nitrosomethylidene)-1,4-dihydropyridine dihydrochloride](/img/structure/B13722505.png)
